molecular formula C20H20N4O2 B2728063 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034358-05-7

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2728063
CAS No.: 2034358-05-7
M. Wt: 348.406
InChI Key: RSXOECPZOVNETP-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition

A study focused on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to the queried chemical, demonstrates its potential as a histone deacetylase (HDAC) inhibitor. This compound inhibits HDACs 1-3 and 11, showing promise in blocking cancer cell proliferation and inducing apoptosis, making it a candidate for anticancer drugs (Zhou et al., 2008).

Dihydrofolate Reductase Inhibition

Another related compound, a classical antifolate, has been shown to be an effective inhibitor of human dihydrofolate reductase (DHFR). This property makes it a potential agent for addressing certain cancers and infections in immunocompromised patients (Gangjee et al., 2007).

Anticancer and Anti-inflammatory Properties

Pyrazolopyrimidines derivatives, with a structure similar to the queried compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown effectiveness in inhibiting the growth of certain cancer cell lines and demonstrating anti-inflammatory properties (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

Pyrimidine-linked pyrazole heterocyclics have shown notable insecticidal and antibacterial potential, suggesting the usefulness of similar compounds in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Thymidylate Synthase Inhibition

Research on N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid, structurally related to the queried chemical, indicates its role as a potent inhibitor of thymidylate synthase (TS). This property underlines its potential in cancer treatment (Gangjee et al., 2003).

Antifungal Activity

Some compounds within the pyrimidin-1(6H)-yl benzamide family have demonstrated antifungal activities, offering potential uses in the treatment of fungal infections (Al-Haiza et al., 2003).

Epilepsy Treatment

N-pyridyl and pyrimidine benzamides, closely related to the queried chemical, have been explored as KCNQ2/Q3 potassium channel openers, showing effectiveness in animal models of epilepsy and pain. This indicates potential applications in neurological disorders (Amato et al., 2011).

Quality Control in Pharmaceutical Industry

Studies involving imatinib mesylate and related substances, including pyrimidin-1(6H)-yl benzamide derivatives, highlight their importance in the quality control processes of pharmaceutical products (Ye et al., 2012).

Herbicide Safening and Antifungal Agents

N-(4,6-dichloropyrimidine-2-yl)benzamide has been synthesized and found to offer protective effects against herbicide injury in plants, as well as displaying antifungal properties, which could be valuable in agriculture (Zheng et al., 2018).

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19-13-18(15-3-4-15)22-14-24(19)12-9-21-20(26)16-5-7-17(8-6-16)23-10-1-2-11-23/h1-2,5-8,10-11,13-15H,3-4,9,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXOECPZOVNETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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